molecular formula C23H20N2O B3158789 N,1-dibenzyl-1H-indole-3-carboxamide CAS No. 860611-45-6

N,1-dibenzyl-1H-indole-3-carboxamide

Cat. No.: B3158789
CAS No.: 860611-45-6
M. Wt: 340.4 g/mol
InChI Key: PBTYMRHLMVJQBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-dibenzyl-1H-indole-3-carboxamide typically involves the reaction of indole-3-carboxylic acid with benzylamine under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: N,1-dibenzyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,1-dibenzyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: N,1-dibenzyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dibenzyl substitution enhances its lipophilicity and potential interactions with biological targets .

Properties

IUPAC Name

N,1-dibenzylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c26-23(24-15-18-9-3-1-4-10-18)21-17-25(16-19-11-5-2-6-12-19)22-14-8-7-13-20(21)22/h1-14,17H,15-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTYMRHLMVJQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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